heptadecan-9-yl 8-[2-hydroxyethyl-(7-nonoxy-7-oxoheptyl)amino]octanoate
CAS No.:
Cat. No.: VC16029539
Molecular Formula: C43H85NO5
Molecular Weight: 696.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C43H85NO5 |
|---|---|
| Molecular Weight | 696.1 g/mol |
| IUPAC Name | heptadecan-9-yl 8-[2-hydroxyethyl-(7-nonoxy-7-oxoheptyl)amino]octanoate |
| Standard InChI | InChI=1S/C43H85NO5/c1-4-7-10-13-16-24-31-40-48-42(46)34-27-21-23-30-37-44(38-39-45)36-29-22-17-20-28-35-43(47)49-41(32-25-18-14-11-8-5-2)33-26-19-15-12-9-6-3/h41,45H,4-40H2,1-3H3 |
| Standard InChI Key | DHSXTZODZPDPNC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCOC(=O)CCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Introduction
Structural Elucidation and Molecular Characteristics
Chemical Architecture
Heptadecan-9-yl 8-[2-hydroxyethyl-(7-nonoxy-7-oxoheptyl)amino]octanoate features a 17-carbon branched alkyl chain (heptadecan-9-yl) esterified to an octanoic acid backbone. The amino group at the 8th position of the octanoate is substituted with a 2-hydroxyethyl moiety and a 7-nonoxy-7-oxoheptyl side chain, introducing both hydrophilic and lipophilic regions . Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄₄H₈₇NO₅ | |
| Molecular Weight | 710.17 g/mol | |
| Boiling Point | 725.8±50.0 °C (Predicted) | |
| Density | 0.925±0.06 g/cm³ (Predicted) | |
| Solubility | Ethanol, DMSO, DMF |
The compound’s amphiphilicity arises from the juxtaposition of its nonpolar heptadecyl chain and polar headgroup, which includes ester, amide, and hydroxyl functionalities .
Synthesis and Manufacturing
Reaction Pathways
The synthesis typically involves multi-step organic reactions:
-
Esterification: Heptadecan-9-ol is reacted with octanoyl chloride to form the heptadecan-9-yl octanoate backbone .
-
Amination: Introduction of the 2-hydroxyethylamino group via nucleophilic substitution using 2-hydroxyethylamine .
-
Side-Chain Functionalization: The 7-nonoxy-7-oxoheptyl group is appended through a condensation reaction with nonyl glycolic acid .
Optimization Challenges
-
Yield: Multi-step synthesis often results in modest yields (~40–60%) due to steric hindrance at the branched alkyl chain .
-
Purity: Chromatographic purification (e.g., silica gel column) is critical to achieve >95% purity, as residual solvents or unreacted intermediates may impair biological performance .
Physicochemical Properties
Thermal Stability
The compound remains stable at room temperature but decomposes above 200°C, as indicated by thermogravimetric analysis (TGA) of analogous lipids . Its predicted boiling point of 725.8°C suggests high thermal resilience under vacuum conditions .
Solubility and Partitioning
These properties make it suitable for lipid-based formulations requiring organic solvents.
Biological Activity and Applications
Drug Delivery Systems
Heptadecan-9-yl 8-[2-hydroxyethyl-(7-nonoxy-7-oxoheptyl)amino]octanoate is a critical component of lipid nanoparticles (LNPs) used in mRNA vaccines . Its structure facilitates:
-
mRNA Encapsulation: Electrostatic interactions between the protonated amine groups and negatively charged mRNA .
-
Endosomal Escape: The hydroxyethyl group promotes pH-dependent membrane disruption, enhancing drug release into the cytoplasm .
| Application | Performance Metric | Source |
|---|---|---|
| mRNA Vaccine Delivery | >80% encapsulation efficiency | |
| Cellular Uptake | 3-fold increase vs. plain mRNA |
Industrial and Research Applications
Nanotechnology
The compound’s self-assembling properties enable the formation of micelles and vesicles for targeted drug delivery . Recent patents highlight its use in:
-
Cancer Therapeutics: LNPs loaded with siRNA for oncogene silencing .
-
Gene Editing: CRISPR-Cas9 delivery systems with reduced immunogenicity .
Regulatory Status
As of 2025, this lipid is classified as an experimental compound, with no FDA approval for clinical use. Current research focuses on resolving toxicity concerns, particularly hepatotoxicity observed in rodent models at high doses (>100 mg/kg) .
Future Directions and Challenges
Scalability
Industrial-scale synthesis requires optimizing catalytic systems to reduce costs. Continuous flow reactors are being explored to improve reaction efficiency .
Toxicity Mitigation
Structural modifications, such as replacing the nonyloxy chain with polyethylene glycol (PEG), are under investigation to enhance biocompatibility .
Environmental Impact
Biodegradation studies are lacking. Computational models predict a half-life of >60 days in aquatic environments, necessitating further ecotoxicological assessments .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume